molecular formula C23H19N5OS B2738884 3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 899374-98-2

3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2738884
CAS No.: 899374-98-2
M. Wt: 413.5
InChI Key: XNRRIYDAMCGLDG-UHFFFAOYSA-N
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Description

Indole is a common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds . It’s known for its vast array of biological activities . The compound you’re asking about seems to be a complex molecule that includes an indole ring, a pyridine ring, and a thieno[2,3-b]pyridine ring.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . These techniques are commonly used to analyze the structure of newly synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Indoles are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR, UV, IR, and mass spectral data . These techniques can provide information on the compound’s molecular weight, solubility, melting point, and other properties.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and reactivity of thieno[2,3-b]pyridine derivatives, including those similar to the specified compound, have been extensively studied. For instance, research has shown that derivatives of 3-amino-thieno[2,3-b]pyridine can be synthesized through various methods, leading to compounds with interesting chemical properties and potential applications in medicinal chemistry. Notably, modifications of the 3-amino and 2-aryl carboxamide functionalities in these compounds have been found to significantly impact their biological activity, indicating the importance of these groups in the compound's overall function (van Rensburg et al., 2017).

Antiproliferative Activity

Some derivatives of thieno[2,3-b]pyridines have demonstrated antiproliferative activity against various cancer cell lines. This suggests potential applications in the development of anticancer therapies. The structure-activity relationship studies of these compounds reveal that specific modifications to their chemical structure can enhance their antiproliferative effects, offering insights into the design of more effective cancer treatments (van Rensburg et al., 2017).

Antibacterial Properties

Research into the antibacterial properties of thieno[2,3-b]pyridine derivatives has uncovered their potential as antimicrobial agents. Synthesis and evaluation of these compounds have shown that they possess antistaphylococcal activity, highlighting their utility in addressing bacterial infections (Kostenko et al., 2008).

Innovative Synthetic Methods

Advancements in the synthesis of thieno[2,3-b]pyridine derivatives have enabled the creation of complex heterocyclic compounds with potential applications in drug development. Innovative synthetic approaches have been developed to construct these compounds more efficiently, expanding the scope of their potential applications in medicinal chemistry (El-Meligie et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising biological activity, it could be further developed and studied as a potential therapeutic agent .

Properties

IUPAC Name

3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c24-20-17-7-8-18(15-4-3-10-25-12-15)28-23(17)30-21(20)22(29)26-11-9-14-13-27-19-6-2-1-5-16(14)19/h1-8,10,12-13,27H,9,11,24H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRRIYDAMCGLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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